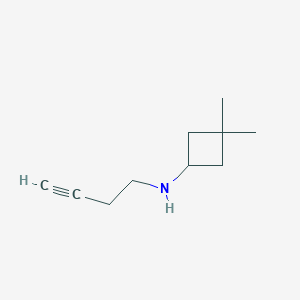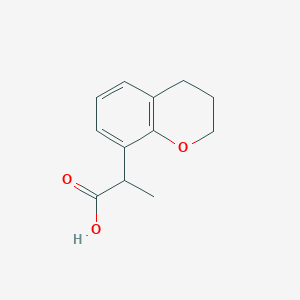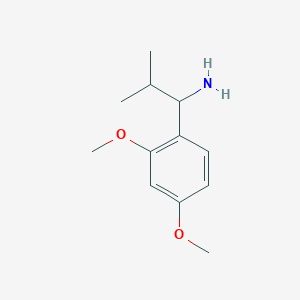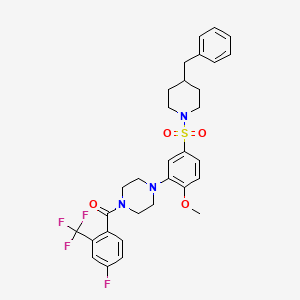![molecular formula C10H11Cl2NO B15271944 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol is a chemical compound with the molecular formula C10H11Cl2NO It is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a dichlorophenol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol typically involves multiple steps. One common method includes the following steps:
Formation of Cyclopropylmethylamine: This can be achieved by reacting cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.
Chlorination: The phenol ring is chlorinated using reagents like chlorine gas or thionyl chloride to introduce the dichloro groups at the 2 and 6 positions.
Coupling Reaction: The cyclopropylmethylamine is then coupled with the dichlorophenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenol moiety can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol: shares similarities with other dichlorophenol derivatives and cyclopropyl-containing compounds.
2,6-Dichlorophenol: Lacks the amino and cyclopropylmethyl groups, leading to different chemical properties.
Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the dichlorophenol structure.
Uniqueness
The combination of the cyclopropylmethyl and dichlorophenol moieties in this compound imparts unique chemical and biological properties that are not observed in the individual components or other similar compounds.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
4-[amino(cyclopropyl)methyl]-2,6-dichlorophenol |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChIキー |
KEENTFXKYDZLFL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC(=C(C(=C2)Cl)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
amine](/img/structure/B15271868.png)
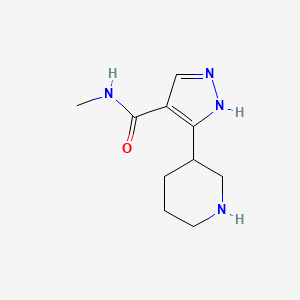
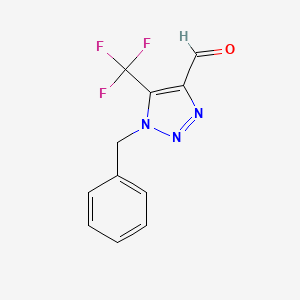
![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)
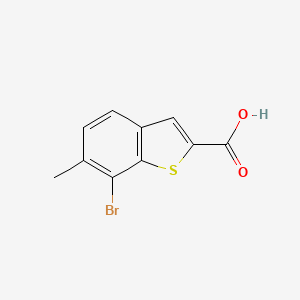
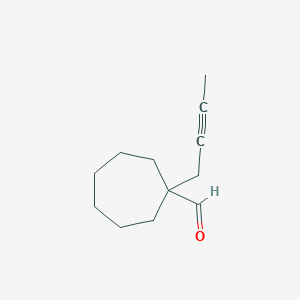
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)

